2-(3,5-di-tert-butyl-4-hydroxybenzyl)-3(2H)-pyridazinone
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Overview
Description
2-(3,5-di-tert-butyl-4-hydroxybenzyl)-3(2H)-pyridazinone, also known as DBH, is a synthetic antioxidant that has drawn significant attention from the scientific community due to its potential therapeutic applications. DBH is a derivative of pyridazinone and is known for its ability to scavenge free radicals, which are highly reactive molecules that can cause cellular damage and lead to various diseases. In
Mechanism of Action
The mechanism of action of 2-(3,5-di-tert-butyl-4-hydroxybenzyl)-3(2H)-pyridazinone involves its ability to scavenge free radicals and inhibit lipid peroxidation, which is the process by which free radicals attack and damage cell membranes. This compound can also activate various cellular signaling pathways, including the Nrf2-Keap1 pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress-induced damage.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. This compound has also been reported to improve cognitive function, reduce inflammation, and protect against cardiovascular diseases.
Advantages and Limitations for Lab Experiments
2-(3,5-di-tert-butyl-4-hydroxybenzyl)-3(2H)-pyridazinone has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, this compound has some limitations, including its high cost, low bioavailability, and limited water solubility.
Future Directions
There are several future directions for the study of 2-(3,5-di-tert-butyl-4-hydroxybenzyl)-3(2H)-pyridazinone, including the development of novel synthetic routes for this compound, the optimization of this compound's pharmacokinetics and pharmacodynamics, and the exploration of its potential therapeutic applications in various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a synthetic antioxidant that has shown significant potential as a therapeutic agent for various diseases. This compound's ability to scavenge free radicals and activate cellular signaling pathways makes it an attractive candidate for further research. However, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
2-(3,5-di-tert-butyl-4-hydroxybenzyl)-3(2H)-pyridazinone can be synthesized through a multistep synthetic route that involves the condensation of 2,4-di-tert-butylphenol and ethyl acetoacetate, followed by the reaction of the resulting product with hydrazine hydrate. The final step involves the oxidation of the resulting product with potassium permanganate. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and reactant ratio.
Scientific Research Applications
2-(3,5-di-tert-butyl-4-hydroxybenzyl)-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications, including the treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. This compound has been shown to possess potent antioxidant activity, which can protect cells from oxidative stress-induced damage. This compound has also been reported to exhibit anti-inflammatory, anti-apoptotic, and anti-cancer properties.
properties
IUPAC Name |
2-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-18(2,3)14-10-13(11-15(17(14)23)19(4,5)6)12-21-16(22)8-7-9-20-21/h7-11,23H,12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHSKEXRCHCJQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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